(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Overview
Description
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a chemical compound with the molecular formula C9H6BrFO . It belongs to the class of organic compounds known as L-cysteine-S-conjugates . These compounds contain L-cysteine where the thio-group is conjugated. The compound is also known as Bromobenzene or 4-Bromoamphetamine .
Scientific Research Applications
Kinetics of Oxidation Reactions
The oxidation of secondary alcohols, including derivatives similar to (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, by potassium tetraoxoferrate(VI) under basic conditions has been studied. The reactions yield ketones with almost quantitative yields, highlighting the role of such compounds in oxidation reactions and providing insights into reaction mechanisms and kinetics (Norcross et al., 1997).
Chemoenzymatic Synthesis
In the chemoenzymatic synthesis of precursors for pharmaceutical compounds, (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is used in the synthesis of enantiomerically pure alcohols. The study showcases the use of stereocomplementary alcohol dehydrogenases for the bioreduction of 1‐aryl‐2,2,2‐trifluoroethanones, emphasizing the compound's utility in enantioselective synthesis (González-Martínez et al., 2019).
Development of Thermotropic Dendrimers
The compound plays a role in the synthesis and characterization of thermotropic dendrimers, serving as a monomer in creating dendrimeric polymers with specific thermal and optical properties (Percec et al., 1994).
Novel Nanohybrid Biocatalysts
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol has applications in the development of nanohybrid materials for the kinetic resolution of secondary alcohols. This involves creating robust biocatalysts for synthesizing enantiomerically pure chiral drugs and other bioactive substances, showcasing the material's role in enhancing the efficiency of biocatalytic processes (Galvão et al., 2018).
Liquid Crystalline Dendrimeric Polymer
Research on the synthesis and characterization of thermotropic nematic liquid crystalline dendrimeric polymers also highlights the utility of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol in materials science. These polymers have potential applications in displays and optical devices due to their specific thermal and optical properties (Percec & Kawasumi, 1992).
properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWPRSZULISLMK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505335 | |
Record name | (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
80418-13-9 | |
Record name | (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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